UGT1A1 Inhibition: Epimagnolin A Exhibits 7-Fold Greater Potency Than Magnolin and Fargesin
In a direct head-to-head comparison of five tetrahydrofurofuranoid lignans using pooled human liver microsomes, Epimagnolin A demonstrated the most potent inhibition of UGT1A1-catalyzed SN-38 glucuronidation. Kinetic analysis revealed noncompetitive inhibition with a Ki value of 3.6 μM, compared to magnolin (Ki = 26.0 μM), fargesin (Ki = 25.3 μM), eudesmin (Ki = 25.7 μM), and yangambin (Ki = 17.1 μM) [1]. This represents an approximately 7-fold greater inhibitory potency relative to its closest structural analogs magnolin and fargesin. All five lignans showed negligible inhibition of UGT1A4, UGT1A6, UGT1A9, and UGT2B7 at concentrations up to 200 μM, indicating selective UGT1A1/1A3 targeting [1].
| Evidence Dimension | UGT1A1 inhibition potency (Ki) |
|---|---|
| Target Compound Data | Ki = 3.6 μM (noncompetitive inhibition of SN-38 glucuronidation) |
| Comparator Or Baseline | Magnolin: Ki = 26.0 μM; Fargesin: Ki = 25.3 μM; Eudesmin: Ki = 25.7 μM; Yangambin: Ki = 17.1 μM |
| Quantified Difference | 7.0–7.2× more potent than magnolin and fargesin; 4.8× more potent than yangambin |
| Conditions | Pooled human liver microsomes; LC-MS/MS detection; SN-38 glucuronidation assay; 200 μM test concentration for selectivity profiling |
Why This Matters
Researchers investigating UGT1A1-mediated drug interactions or SN-38 (irinotecan metabolite) glucuronidation pathways should prioritize Epimagnolin A over other Flos Magnoliae lignans due to its substantially higher potency.
- [1] Kim JH, Kwon SS, Jeong HU, Lee HS. Tetrahydrofurofuranoid Lignans, Eudesmin, Fargesin, Epimagnolin A, Magnolin, and Yangambin Inhibit UDP-Glucuronosyltransferase 1A1 and 1A3 Activities in Human Liver Microsomes. Pharmaceutics. 2021;13(2):248. doi:10.3390/pharmaceutics13020248 View Source
